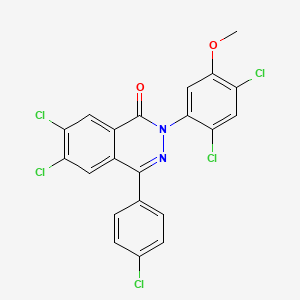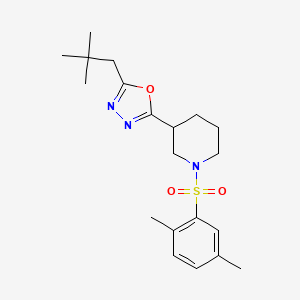![molecular formula C28H24N4O3S B2672281 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-33-9](/img/structure/B2672281.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a pyrimido[5,4-b]indol-4(5H)-one group, and a methoxyphenyl group. These groups are connected by a thioether and an oxoethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-yl and pyrimido[5,4-b]indol-4(5H)-one cores, followed by the introduction of the thioether and oxoethyl groups. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would contribute a bicyclic structure, while the pyrimido[5,4-b]indol-4(5H)-one group would contribute a tricyclic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioether group could be oxidized to a sulfoxide or sulfone, and the oxoethyl group could undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Weak Interactions
The compound is part of research focusing on chemical structures and their intermolecular interactions. Studies on similar compounds have shown the formation of unusually steady intermolecular sandwich-like complexes stabilized by weak C-H…π (O-C) hydrogen bonds and π–π stacking. These interactions influence the structural arrangement and properties of the compounds, which could be relevant for understanding the behavior of the specified compound in various environments (Khrustalev et al., 2008).
Synthesis and Intramolecular Cyclization
Research on structurally related compounds emphasizes the synthesis of pyrimido[4,5-b]indole derivatives through intramolecular cyclization processes. These methods have led to the development of new series of compounds with potential applications in material science and pharmacology. The synthesis involves key steps such as the formation of acyl azide and isocyanate functionalities, leading to targeted ring systems, highlighting the compound's role in synthetic organic chemistry (Kaptı et al., 2016).
Antioxidant Applications
A study on derivatives of 4-hydroxyquinolinone, a structurally similar framework, showed potential antioxidant applications in lubricating greases. The synthesized compounds were evaluated for their efficiency in preventing oxidation, with significant results that could suggest similar properties for the compound of interest in industrial applications (Hussein et al., 2016).
Catalysis and Functionalization
The compound is potentially relevant in catalysis and functionalization studies. Research involving tetrahydroisoquinoline and isochroman under iron and copper catalysis demonstrates the utility of such compounds in the synthesis of indolyl-tetrahydroisoquinolines. This opens avenues for the compound to be explored as a catalyst or substrate in organic synthesis, expanding its applications in material science and drug development (Ghobrial et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-35-20-11-6-10-19(16-20)32-27(34)26-25(21-12-3-4-13-22(21)29-26)30-28(32)36-17-24(33)31-15-7-9-18-8-2-5-14-23(18)31/h2-6,8,10-14,16,29H,7,9,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVIULSSWOQQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)
![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)



![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)
![4-chloro-N-[(4-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2672218.png)
![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)
